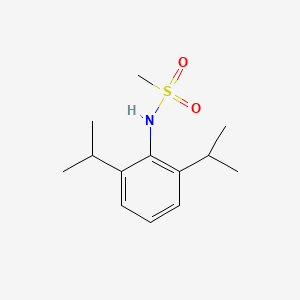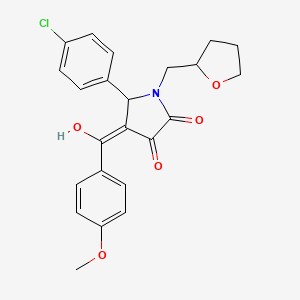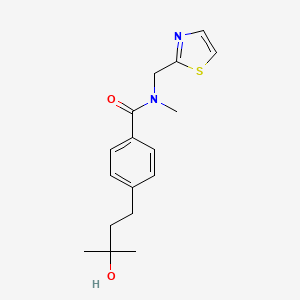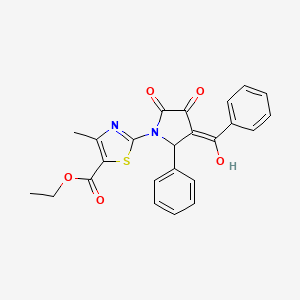
N-(2,6-diisopropylphenyl)methanesulfonamide
Overview
Description
N-(2,6-diisopropylphenyl)methanesulfonamide: is an organic compound with the molecular formula C13H21NO2S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 2,6-diisopropylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diisopropylphenyl)methanesulfonamide typically involves the reaction of 2,6-diisopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,6-diisopropylaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diisopropylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,6-diisopropylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-diisopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The 2,6-diisopropylphenyl ring provides steric hindrance, enhancing selectivity for certain targets. Pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor-mediated signaling.
Comparison with Similar Compounds
- N-(2,6-diisopropylphenyl)-4-hydroxybenzamide
- N-(2,6-diisopropylphenyl)-2,6-dimethoxybenzamide
- N-(2,6-diisopropylphenyl)-4-ethoxybenzamide
Comparison: N-(2,6-diisopropylphenyl)methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)11-7-6-8-12(10(3)4)13(11)14-17(5,15)16/h6-10,14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIZANWBOIEVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424248 | |
| Record name | ST50835740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71270-63-8 | |
| Record name | ST50835740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one](/img/structure/B5381680.png)

![2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5381710.png)
![4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5381718.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381721.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B5381727.png)
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}piperidin-2-one](/img/structure/B5381743.png)
![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)
![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)


![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
